Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction conditions often require maintaining specific temperatures and pH levels to ensure the desired product is obtained. For instance, the reaction mixture may be heated at 40°C for 30 minutes, followed by cooling and pH adjustment using sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its properties may be exploited in the development of new materials with unique electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound shares a similar core structure but differs in the fused ring system.
Indole Derivatives: These compounds also feature a fused ring system and exhibit a range of biological activities.
Uniqueness
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate (CAS: 1888310-27-7) is a compound of increasing interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H11NO5 |
Molar Mass | 225.2 g/mol |
Density | 1.45 ± 0.1 g/cm³ |
Boiling Point | 470.7 ± 45.0 °C |
pKa | 4.50 ± 1.00 |
Biological Activity Overview
This compound is associated with various biological activities that suggest its potential in medicinal chemistry:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In studies involving similar heterocycles, compounds demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting that ethyl derivatives may exhibit comparable effects .
- Neuroprotective Properties : Research indicates that related compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases. This is attributed to their ability to modulate inflammatory pathways and protect neuronal cells from oxidative stress .
- Antitumor Activity : Ethyl derivatives have been explored for their antitumor potential. The structural similarities to other bioactive compounds suggest that they could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have examined the biological effects of compounds structurally related to this compound:
- Study on Anti-inflammatory Effects :
- Neuroprotective Study :
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-5,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(14)7-8(12)5-3-15-4-6(5)11-9(7)13/h2-4H2,1H3,(H2,11,12,13) |
InChI Key |
YCBQTEMEZFEELP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(COC2)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.